Piperidin-3-yl azepane-1-carboxylate
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Overview
Description
Piperidin-3-yl azepane-1-carboxylate is a compound that features a piperidine ring and an azepane ring connected through a carboxylate group. Piperidine is a six-membered heterocyclic amine, while azepane is a seven-membered heterocyclic amine. Compounds containing these structures are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidin-3-yl azepane-1-carboxylate typically involves the reaction of piperidine derivatives with azepane derivatives under specific conditions. One common method includes the use of ethyl piperidine-3-carboxylate as a starting material, which undergoes a series of reactions including cyclization and esterification to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Piperidin-3-yl azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Piperidin-3-yl azepane-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of piperidin-3-yl azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to piperidin-3-yl azepane-1-carboxylate include other piperidine and azepane derivatives, such as:
Piperidine-3-carboxylate: A compound with a similar piperidine ring structure but lacking the azepane ring.
Azepane-1-carboxylate: A compound with a similar azepane ring structure but lacking the piperidine ring
Uniqueness
This compound is unique due to its combination of both piperidine and azepane rings, which may confer distinct biological activities and reactivity compared to compounds containing only one of these rings. This dual-ring structure allows for more diverse interactions with biological targets and greater potential for therapeutic applications .
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
piperidin-3-yl azepane-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c15-12(14-8-3-1-2-4-9-14)16-11-6-5-7-13-10-11/h11,13H,1-10H2 |
InChI Key |
QSZQQOYTELOTER-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)OC2CCCNC2 |
Origin of Product |
United States |
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